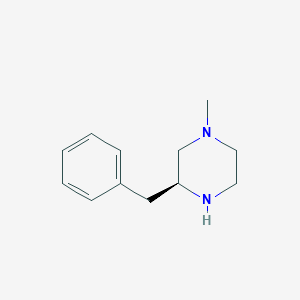

(S)-3-Benzyl-1-methyl-piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用

Metabolism and Pharmacokinetics

Piperazine derivatives have been extensively studied for their metabolic pathways and pharmacokinetic profiles. For example, research on the antidepressant Lu AA21004, which contains a piperazine moiety, highlights the involvement of specific cytochrome P450 enzymes in its metabolism, providing insights into drug metabolism and potential drug-drug interactions (Hvenegaard et al., 2012).

Analgesic and Anti-inflammatory Activities

The synthesis and evaluation of novel piperazine derivatives for their analgesic and anti-inflammatory properties are a significant area of research. Studies have shown that certain piperazine-based compounds exhibit promising analgesic and anti-inflammatory effects, suggesting potential therapeutic applications (Köksal et al., 2007).

Antidiabetic Effects

Piperazine derivatives have also been identified as potential antidiabetic agents. Research into the structure-activity relationships of these compounds has led to the identification of derivatives with significant antidiabetic effects, mediated by increases in insulin secretion (Le Bihan et al., 1999).

Antibacterial and Biofilm Inhibition

Some piperazine derivatives exhibit potent antibacterial activities and can inhibit biofilm formation, which is crucial for combating antibiotic-resistant bacteria. Research has identified specific piperazine-linked compounds with significant efficacy against various bacterial strains, indicating potential for developing new antibacterial agents (Mekky & Sanad, 2020).

Central Pharmacological Activity

Piperazine derivatives have been explored for various central nervous system (CNS) applications, including antipsychotic, antidepressant, and anxiolytic effects. The central pharmacological activities of these compounds, often mediated through the monoamine pathway, highlight the versatility of piperazine derivatives in therapeutic drug development (Brito et al., 2018).

作用機序

Mode of Action

Like other piperazine derivatives, it may interact with its targets causing conformational changes that could affect the function of these targets .

Biochemical Pathways

Piperazine derivatives have been shown to influence various cellular processes, such as cell proliferation, differentiation, and apoptosis

Pharmacokinetics

Based on the properties of similar compounds, it can be hypothesized that this compound may have good absorption and distribution profiles, undergo hepatic metabolism, and be excreted via the renal route .

Result of Action

Based on the known effects of similar compounds, it may influence cellular processes such as cell proliferation, migration, differentiation, and apoptosis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3S)-3-benzyl-1-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHPPXZJEYFKMD-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN[C@H](C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2975803.png)

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975804.png)

![4-[(2-chlorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2975805.png)

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2975808.png)

![[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2975815.png)

![N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride](/img/structure/B2975821.png)

![4-(BENZYLSULFANYL)-2-(4-METHOXYPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2975822.png)

![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)